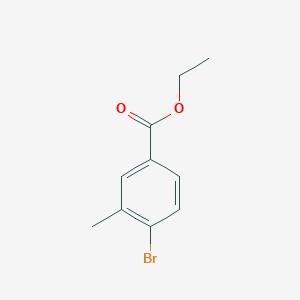

Ethyl 4-bromo-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDAWLJINYIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617442 | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160313-69-9 | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160313-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-bromo-3-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 3 Methylbenzoate

Substitution Reactions at the Aryl Bromine

The bromine atom attached to the aromatic ring is a key functional group, serving as a leaving group in nucleophilic substitution reactions and as a handle for various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Pathways

While direct nucleophilic aromatic substitution (SNA r) on simple aryl halides like ethyl 4-bromo-3-methylbenzoate is generally challenging due to the electron-rich nature of the benzene (B151609) ring, these reactions can be facilitated under specific conditions. The presence of the electron-withdrawing ester group can somewhat activate the ring towards nucleophilic attack, particularly at positions ortho and para to it. However, in this case, the bromine is meta to the ester, making activation less effective.

More commonly, substitution at the aryl bromine of similar compounds is achieved through transition metal-catalyzed processes, which proceed through different mechanistic pathways than classical SNAr.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. This compound can be effectively coupled with various arylboronic acids under palladium catalysis. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | High |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |

This is a representative table based on general Suzuki-Miyaura coupling conditions for aryl bromides. Specific yield data for this compound was not available in the searched literature.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The Heck reaction provides a means to form substituted alkenes by coupling aryl halides with alkenes. This compound can react with various alkenes, such as styrene or acrylates, in the presence of a palladium catalyst and a base.

Table 2: Heck Coupling of this compound with Styrene

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good |

| 2 | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | Good |

This is a representative table based on general Heck coupling conditions for aryl bromides. Specific yield data for this compound was not available in the searched literature.

The catalytic cycle of the Heck reaction involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene and a palladium hydride species, which is then reductively eliminated with the base to regenerate the active catalyst.

Beyond Suzuki-Miyaura and Heck reactions, this compound is a suitable substrate for other important C-C and C-N bond-forming reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl group at the 4-position of the benzene ring.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. orgsyn.org This reaction is catalyzed by palladium complexes with specialized phosphine ligands and requires a strong base. orgsyn.org It offers a direct route to synthesize N-aryl derivatives from this compound. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo several important transformations, providing further avenues for synthetic diversification.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, primarily through oxidation and radical halogenation reactions.

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group, which would lead to the formation of 4-bromo-3-(ethoxycarbonyl)benzoic acid. This transformation requires strong oxidizing agents and is facilitated by the stability of the benzylic position. libretexts.orgucalgary.ca

Common reagents for the oxidation of benzylic carbons include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heating). youtube.com More modern and milder methods involve catalytic oxidation using transition metal catalysts in the presence of molecular oxygen. organic-chemistry.orgmdpi.com It is important to note that the reaction conditions must be carefully chosen to avoid oxidation of other sensitive functional groups in the molecule. For instance, harsh oxidizing conditions could potentially lead to the hydrolysis of the ester group.

A general scheme for this oxidation is as follows:

Reactant: this compound

Reagent: Strong oxidizing agent (e.g., KMnO₄, heat)

Product: 4-bromo-3-(ethoxycarbonyl)benzoic acid

The methyl group can undergo free radical bromination at the benzylic position to yield Ethyl 4-bromo-3-(bromomethyl)benzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often promoted by light. chegg.comyoutube.comyoutube.com

The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to form the brominated product and regenerate the bromine radical, thus propagating the chain. A similar transformation has been reported for the synthesis of ethyl 4-(bromomethyl)benzoate from ethyl p-methylbenzoate in 98% yield using NBS and benzoyl peroxide in carbon tetrachloride. chemicalbook.com

This benzylic bromide is a highly reactive intermediate that can be used for further functionalization through nucleophilic substitution reactions. For example, it can react with nucleophiles like alkoxides to form ethers. chemicalbook.com

| Reagent | Product |

| N-Bromosuccinimide (NBS), AIBN | Ethyl 4-bromo-3-(bromomethyl)benzoate |

| Sodium Ethoxide | Ethyl 4-bromo-3-(ethoxymethyl)benzoate |

Electrophilic Aromatic Substitution Reactivity

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents on the ring. The directing effects of the substituents are as follows:

Methyl group (-CH₃): An activating, ortho, para-director.

Bromo group (-Br): A deactivating, ortho, para-director.

Ethyl ester group (-COOEt): A deactivating, meta-director.

The positions on the aromatic ring are influenced by the combined electronic and steric effects of these groups. The most activated positions for electrophilic attack are ortho and para to the activating methyl group. However, the position para to the methyl group is already occupied by the bromo group. The positions ortho to the methyl group are at C2 and C4. The C4 position is blocked by the bromo group. Therefore, the most likely position for electrophilic attack is the C2 position, which is ortho to the methyl group and meta to the bromo and ester groups. Another potential site is the C6 position, which is ortho to the ester group (deactivating) and meta to the methyl and bromo groups. The directing effects of the activating methyl group are generally stronger than the deactivating groups, making the C2 position the most probable site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comresearchgate.net For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily Ethyl 4-bromo-2-nitro-3-methylbenzoate.

Detailed Reaction Mechanisms and Kinetic Analysis of this compound

The reactivity of this compound is primarily centered around the C-Br bond, the ester functional group, and the aromatic ring. Mechanistic investigations and kinetic analyses of reactions involving this compound are crucial for understanding its behavior in various chemical transformations and for optimizing reaction conditions. The electronic properties of the substituents on the benzene ring—the electron-withdrawing bromo group and the weakly electron-donating methyl group—play a significant role in influencing the rates and mechanisms of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions:

| Step | Description | Influence of Substituents on this compound |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step. | The electron-withdrawing nature of the bromo and ester groups is expected to make the carbon atom of the C-Br bond more electrophilic, potentially facilitating this step. The ortho-methyl group might exert a minor steric effect. |

| Transmetalation/ Migratory Insertion | Suzuki Coupling: An organoboron compound, activated by a base, transfers its organic group to the palladium center. Heck Coupling: An alkene coordinates to the palladium center and then inserts into the Pd-C bond. Buchwald-Hartwig Amination: An amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. | The electronic properties of the substituents can influence the electron density at the palladium center, which in turn affects the rate of this step. For instance, more electron-rich palladium centers can favor transmetalation. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | The rate of this step is influenced by the steric and electronic nature of the ligands on the palladium and the organic groups to be coupled. |

Kinetic Insights from Related Systems:

A comparative kinetic study on the Suzuki reaction of various 4-bromo-substituted benzene derivatives showed that electron-withdrawing groups generally lead to faster reaction rates compared to electron-donating groups. This suggests that the oxidative addition step is often rate-limiting for these substrates.

Hydrolysis of the Ester Group

The ethyl ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield 4-bromo-3-methylbenzoic acid. The mechanism and kinetics of this reaction are well-established for benzoate (B1203000) esters.

Base-Catalyzed Hydrolysis (Saponification):

The base-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution mechanism (BAc2).

| Step | Description |

| 1. Nucleophilic Attack | A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. |

| 2. Elimination of the Leaving Group | The tetrahedral intermediate collapses, eliminating the ethoxide ion as the leaving group. |

| 3. Proton Transfer | The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and ethanol. |

Kinetic Analysis of Hydrolysis:

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate.

While specific rate constants for this compound are not readily found, data for structurally similar compounds can provide an estimation of its reactivity. For example, the half-life for the base-catalyzed hydrolysis of ethyl p-bromobenzoate is shorter than that of unsubstituted ethyl benzoate, indicating a rate enhancement by the electron-withdrawing bromo group. The additional methyl group at the meta position in this compound, being weakly electron-donating, is expected to have a smaller, opposing effect on the reaction rate.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of Ethyl 4-bromo-3-methylbenzoate, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals from the ethyl group, the aromatic ring protons, and the methyl group attached to the ring.

The ethyl ester functionality gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic region displays a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The precise chemical shifts and coupling constants are influenced by the electronic effects of the bromo, methyl, and ethyl carboxylate substituents. The methyl group on the aromatic ring typically appears as a sharp singlet.

Based on established substituent effects and data from similar compounds, the expected chemical shifts are summarized in the table below. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous compounds. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |

| Aromatic -CH₃ | ~2.4 | Singlet (s) | N/A |

| Ethyl -OCH₂- | ~4.3-4.4 | Quartet (q) | ~7.1 |

| Aromatic H-5 | ~7.6 | Doublet (d) | ~8.4 |

| Aromatic H-6 | ~7.7 | Doublet of Doublets (dd) | ~8.4, ~2.0 |

| Aromatic H-2 | ~7.8 | Doublet (d) | ~2.0 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the eight carbons of the substituted benzene ring and the two carbons of the ethyl group, plus the carbonyl and methyl carbons.

The carbonyl carbon (C=O) of the ester group is typically observed in the 165-170 ppm region. The carbons of the ethyl group appear in the upfield region, while the six aromatic carbons resonate in the 120-140 ppm range. The carbon atom attached to the bromine (C-4) is influenced by the heavy atom effect, which affects its chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~14 |

| Aromatic -C H₃ | ~23 |

| Ethyl -OC H₂- | ~61 |

| Aromatic C-4 (C-Br) | ~125 |

| Aromatic C-2 | ~128 |

| Aromatic C-6 | ~131 |

| Aromatic C-1 | ~132 |

| Aromatic C-5 | ~134 |

| Aromatic C-3 (C-CH₃) | ~139 |

| Carbonyl C=O | ~165 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

For unambiguous assignment of proton and carbon signals, especially in complex molecules or to differentiate between isomers, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the aromatic methyl group to its corresponding carbon signal, the ethyl methylene protons to their carbon, the ethyl methyl protons to their carbon, and each aromatic proton to the carbon it is attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for establishing the connectivity of the molecule. For instance, it would show a correlation between the aromatic protons H-2 and H-6 and the carbonyl carbon, confirming their position relative to the ester group. It would also show correlations between the aromatic methyl protons and the adjacent aromatic carbons (C-2, C-3, C-4), confirming the substitution pattern.

Variable Temperature (VT) NMR studies are used to investigate dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. For a relatively small and rigid molecule like this compound, significant dynamic processes that would necessitate VT-NMR studies are not expected at typical operating temperatures. The rotation around the C-C single bonds is generally fast, resulting in sharp, time-averaged signals in standard NMR spectra. Therefore, VT-NMR is not a commonly applied technique for the routine characterization of this specific compound.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 243 g/mol . scbt.com

A key feature in the mass spectrum is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 242 and 244, respectively. This isotopic signature is characteristic of a molecule containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Under electron ionization (EI), the molecular ion undergoes fragmentation, producing characteristic daughter ions. The fragmentation of benzoate (B1203000) esters is well-documented. Common fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of the 4-bromo-3-methylbenzoyl cation, a highly stable acylium ion. This is often the base peak in the spectrum.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene from the molecular ion, resulting in the formation of the 4-bromo-3-methylbenzoic acid radical cation.

Loss of the entire ester group: Fragmentation can also lead to ions corresponding to the substituted aromatic ring itself.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 242 / 244 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion ([M]⁺) |

| 213 / 215 | [C₈H₆BrO]⁺ | Loss of •CH₂CH₃ |

| 197 / 199 | [C₈H₇BrO₂]⁺ | Loss of •OCH₂CH₃ |

| 183 / 185 | [C₇H₄BrO]⁺ | Loss of •OCH₂CH₃ followed by loss of CO |

| 155 / 157 | [C₇H₆Br]⁺ | Loss of CO₂Et |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and for the quantitative determination of its purity.

For preparative-scale purification, column chromatography is commonly used. A stationary phase of silica (B1680970) gel with a mobile phase consisting of a non-polar/polar solvent mixture, such as hexane (B92381) and ethyl acetate, is effective for separating the desired product from starting materials and by-products. rsc.org Reaction progress and fraction analysis are typically monitored by Thin Layer Chromatography (TLC) .

For analytical purity assessment, Gas Chromatography (GC) is a standard method. tcichemicals.comtcichemicals.com The compound is volatile enough to be analyzed by GC, often using a flame ionization detector (FID). Commercial suppliers typically report purity levels of greater than 98% as determined by GC analysis. calpaclab.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms), a temperature-programmed oven, and an inert carrier gas like helium or nitrogen. The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile compounds like this compound. A common approach for this type of aromatic ester involves a reverse-phase (RP) HPLC method. sielc.com In this setup, the stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a polar solvent mixture.

For a compound similar in structure, Ethyl 4-methylbenzoate, a typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.com This method allows for the separation of the target compound from impurities based on differential partitioning between the stationary and mobile phases. The retention time of this compound would be characteristic under specific conditions of column type, mobile phase composition, flow rate, and temperature, allowing for its identification and quantification.

Table 1: Typical HPLC Parameters for Aromatic Ester Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water mixture with an acidic modifier (e.g., phosphoric acid) |

| Detection | UV Detector (typically monitoring the absorbance of the benzene ring chromophore) |

| Analysis Type | Isocratic or Gradient Elution |

Gas Chromatography (GC) for Purity Evaluation

Gas Chromatography (GC) is the standard method for assessing the purity of volatile and thermally stable compounds such as this compound. Numerous commercial suppliers specify that the purity of this compound is determined to be greater than 98.0% by GC. cenmed.comcalpaclab.comfishersci.catcichemicals.comtcichemicals.com

In this technique, a small amount of the liquid sample is injected into a heated port, where it vaporizes. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto a long, thin column. The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As the compound elutes from the column, it is detected, most commonly by a Flame Ionization Detector (FID). The resulting chromatogram shows a peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are indispensable for confirming the presence of specific functional groups within a molecule by probing their characteristic vibrational modes. upi.edu

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. upi.edu The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum would be dominated by strong absorption bands characteristic of its ester and substituted benzene functionalities.

Key expected absorptions include a very strong peak for the carbonyl (C=O) stretch of the ester group, typically found around 1720 cm⁻¹. Other significant peaks would correspond to the C-O stretching of the ester, C-H stretching from the aromatic, methyl, and ethyl groups, and aromatic C=C ring stretching vibrations. The presence of the bromine substituent would be indicated by a C-Br stretching vibration in the fingerprint region of the spectrum.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-O Stretch | Ester |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a near-infrared (NIR) laser. semanticscholar.orgresearchgate.net While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for studying the vibrations of the carbon skeleton.

For this compound, the FT-Raman spectrum would clearly show the symmetric vibrations of the substituted benzene ring. Aromatic C=C stretching and ring breathing modes would produce strong signals. The C-C bonds of the ethyl group and the C-Br bond would also be Raman active. This technique is especially advantageous as it often results in less interference from fluorescence, which can be an issue in UV-excited techniques. semanticscholar.org

Table 3: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) |

| ~1600 | C=C Stretch / Ring Mode | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.orgshu.ac.uk This absorption promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb strongly in the UV-Vis region. shu.ac.uk

The chromophore in this compound consists of the substituted benzene ring and the carbonyl group of the ester. The primary electronic transitions expected are π → π* transitions, associated with the excitation of electrons within the aromatic π system, and n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. youtube.com The π → π* transitions are typically more intense than the n → π* transitions. The solvent used can influence the wavelength of maximum absorbance (λmax) for these transitions. shu.ac.uk

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore |

|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | Substituted Benzene Ring, Carbonyl C=O |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties. These computational approaches calculate the molecule's energy and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Minimum Energy Conformation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For Ethyl 4-bromo-3-methylbenzoate, DFT calculations are employed to perform geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, known as the minimum energy conformation. This optimized geometry represents the most stable structure of the molecule in the gas phase. The theory allows for the prediction of reactive sites by analyzing electron density maps and frontier molecular orbitals. ambeed.com

Basis Set Selection and Validation (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules like this compound is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a good balance between accuracy and computational cost.

6-311++G(d,p): This notation describes the basis set used to represent the atomic orbitals.

6-311G: Indicates a triple-zeta valence basis set, providing a high level of flexibility for valence electrons.

++: The double plus indicates the addition of diffuse functions on both hydrogen and heavy atoms, which are important for accurately describing anions and weak, long-range interactions.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more complex and realistic orbital shapes.

The selection of this level of theory is validated by its proven success in accurately predicting the geometries and vibrational frequencies for a wide range of similar organic compounds.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra. By simulating spectroscopic data, researchers can assign experimental peaks with greater confidence and understand the electronic and vibrational transitions that give rise to them.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule within the B3LYP/6-311++G(d,p) framework. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). Comparing these theoretical shifts with experimental data helps confirm the structural assignment of the molecule.

Table 1: Predicted NMR Chemical Shifts (Note: This is a representative table. Actual values would be generated from a specific computational output.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Value | Value |

| Methyl C-H | Value | Value |

| Ethyl CH₂ | Value | Value |

| Ethyl CH₃ | Value | Value |

| Carbonyl C=O | - | Value |

Computational Vibrational Analysis with Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational vibrational analysis, performed at the same DFT level (B3LYP/6-311++G(d,p)), calculates the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

A crucial part of this analysis is the Potential Energy Distribution (PED). PED analysis breaks down each calculated vibrational mode into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). This allows for a precise and unambiguous assignment of the spectral bands observed in experimental IR and Raman spectra.

Table 2: Selected Vibrational Frequencies and PED Assignments (Note: This is a representative table. Actual values would be generated from a specific computational output.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED Assignment |

|---|---|---|

| Value | Value | C=O stretch |

| Value | Value | Aromatic C=C stretch |

| Value | Value | CH₃ symmetric stretch |

| Value | Value | C-Br stretch |

Simulated UV-Vis Spectra

To understand the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is used. This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The calculations provide information on the wavelength of maximum absorption (λₘₐₓ), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). Simulating the UV-Vis spectrum helps in understanding the electronic properties and chromophores within the this compound molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within this compound dictate its physical and chemical behavior. Through various analytical techniques rooted in quantum mechanics, it is possible to map out the electronic landscape of the molecule, identifying regions of high and low electron density, understanding orbital interactions, and quantifying the stability derived from these interactions.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites within the molecule. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red regions) concentrated around the oxygen atoms of the ester group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic interactions. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring hydrogens, would exhibit positive potential (blue regions), indicating them as sites susceptible to nucleophilic interaction. The bromine atom, due to its electronegativity, would also contribute to the electronic landscape, influencing the potential of the adjacent regions of the aromatic ring. Understanding the MEP is critical for predicting how the molecule will interact with other reagents and biological targets. mdpi.comrsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. taylorandfrancis.comfiveable.mewikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic esters.

This relatively large energy gap would suggest that this compound is a moderately stable compound.

In this compound, significant intramolecular interactions would be expected. Key interactions would include the delocalization of the π-electrons of the benzene (B151609) ring (donors) into the antibonding π* orbitals of the carbonyl group (acceptor). Additionally, the lone pairs on the oxygen atoms of the ester group and the bromine atom can participate in hyperconjugative interactions with the antibonding σ* orbitals of adjacent C-C and C-H bonds within the ring and the ethyl group. These delocalizations of electron density contribute to the stabilization of the molecule. For instance, the interaction between a lone pair orbital (LP) on an oxygen atom and an adjacent antibonding orbital (e.g., π*(C=O)) would be represented by a significant E(2) value, indicating a strong stabilizing effect.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.govacs.orgmdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of its electrons with the electromagnetic field of the light. Key parameters for evaluating NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising NLO materials. A significant NLO response is often associated with molecules that have a strong intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.

In this compound, the benzene ring acts as the π-conjugated bridge. The methyl group is a weak electron donor, while the bromo and ethyl ester groups are electron-withdrawing. This donor-acceptor arrangement, although not exceptionally strong, can induce a degree of intramolecular charge transfer, leading to a non-zero hyperpolarizability. Computational studies on similar molecules, such as substituted anilines and other aromatic compounds, have shown that DFT calculations can effectively predict NLO properties. researchgate.netresearchgate.net

Table 2: Hypothetical Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.5 |

| Polarizability (α) (esu) | 1.5 x 10-23 |

| First Hyperpolarizability (β) (esu) | 8.0 x 10-30 |

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic compounds.

The calculated values would provide a quantitative measure of the molecule's potential for NLO applications.

Mechanistic Insights from Computational Modeling

Beyond static electronic properties, computational modeling is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies. This information provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, computational modeling could be employed to investigate various reactions. For example, in Suzuki or Heck cross-coupling reactions where the C-Br bond is activated by a palladium catalyst, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps. This would help in understanding the role of ligands on the catalyst, the influence of solvents, and the factors that control the regioselectivity and yield of the reaction. Similarly, the mechanism of hydrolysis of the ester group under acidic or basic conditions could be modeled to understand the energetics of the tetrahedral intermediate and the transition states involved. These computational insights can guide the optimization of reaction conditions and the design of more efficient synthetic routes.

Structure Reactivity Relationships and Analogues of Ethyl 4 Bromo 3 Methylbenzoate

Comparative Analysis with Related Brominated Benzoate (B1203000) Esters

The reactivity of Ethyl 4-bromo-3-methylbenzoate is best understood by comparing it with closely related analogues. Variations in bromination, substituent positioning, the nature of the ester group, and the presence of a carboxylic acid instead of an ester all have profound effects on the molecule's chemical behavior.

Ethyl 4-bromo-3-(bromomethyl)benzoate: Impact of Secondary Bromination

The introduction of a second bromine atom, specifically at the benzylic position of the methyl group, creates Ethyl 4-bromo-3-(bromomethyl)benzoate. This secondary bromination results in a molecule with two bromine atoms of distinctly different reactivities.

Aryl Bromide (at C4): The bromine atom attached directly to the aromatic ring is relatively stable and serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This site allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is fundamental for building more complex molecular scaffolds.

Benzylic Bromide (at C3-methyl): The bromomethyl group is significantly more reactive towards nucleophilic substitution. This high reactivity allows for selective modification of the side chain. For example, it readily reacts with nucleophiles like sodium ethoxide to form an ether, leaving the aryl bromide and ethyl ester groups intact.

This dual reactivity, imparted by the secondary bromination, makes Ethyl 4-bromo-3-(bromomethyl)benzoate a highly versatile building block, as the two bromine sites can be functionalized sequentially and selectively under different reaction conditions.

Ethyl 3-bromo-4-methylbenzoate: Investigation of Positional Isomerism and Reactivity

Positional isomerism, where the locations of the bromo and methyl substituents are swapped to give Ethyl 3-bromo-4-methylbenzoate, significantly alters the electronic and steric environment of the molecule. In this compound, the electron-donating methyl group is ortho to the bromine and meta to the ester, while the electron-withdrawing bromine is para to the ester. In the isomeric Ethyl 3-bromo-4-methylbenzoate, the bromine is now meta to the ester and the methyl group is para.

This rearrangement has key consequences for reactivity:

Electronic Effects: The directing effects of the substituents for further electrophilic aromatic substitution are altered. The ester group is a deactivating meta-director. study.com In this compound, the positions ortho to the ester group (C2 and C6) are influenced by the bromo and methyl groups, affecting their reactivity towards electrophiles.

Cross-Coupling Reactions: The steric and electronic environment around the C-Br bond is different in the two isomers, which can influence the kinetics and success of palladium-catalyzed coupling reactions. The accessibility of the bromine at C3 in Ethyl 3-bromo-4-methylbenzoate, flanked by the ester and an aromatic proton, differs from the bromine at C4 in the parent compound, which is positioned between a methyl group and a proton.

Mthis compound: Influence of Ester Group Variation

Changing the ethyl ester to a methyl ester results in Mthis compound. While a subtle change, the variation of the ester's alkyl group can influence the compound's physical properties and reactivity.

Steric Hindrance: The methyl group is less sterically bulky than the ethyl group. This reduced steric hindrance at the reaction center can potentially lead to faster reaction rates in processes involving the ester, such as hydrolysis. reddit.com

Hydrolysis Rates: Studies on simple benzoate esters have shown that metabolic stability in plasma is inversely proportional to the size of the alcohol group, with methyl benzoate being more stable than ethyl benzoate. nih.gov However, under base-catalyzed chemical hydrolysis conditions, the opposite trend can be observed, where the activation energy for hydrolysis is higher for larger alkyl groups, suggesting slower rates. nih.gov This indicates that the relative reactivity is condition-dependent.

Synthetic Utility: Both methyl and ethyl esters are common intermediates. Mthis compound is known to undergo Suzuki coupling reactions to afford biaryl compounds, demonstrating its utility as a building block in a manner similar to its ethyl analogue. sigmaaldrich.com

| Property | This compound | Mthis compound |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₉H₉BrO₂ |

| Molecular Weight | 243.10 g/mol nih.gov | 229.07 g/mol nih.gov |

| Reactivity Feature | Ethyl ester group | Methyl ester group |

| Relative Steric Bulk | Higher | Lower |

| Hydrolysis | Rate is condition-dependent; generally less stable than methyl ester in plasma. nih.gov | Rate is condition-dependent; generally more stable than ethyl ester in plasma. nih.gov |

4-Bromo-3-methylbenzoic Acid: Carboxylic Acid Analogue Reactivity

Hydrolysis of the ester group in this compound yields its carboxylic acid analogue, 4-Bromo-3-methylbenzoic acid. The change from an ester to a carboxylic acid fundamentally alters the available reaction pathways.

Ester Reactions: The ethyl ester can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification) or be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Carboxylic Acid Reactions: The carboxylic acid possesses an acidic proton and can form carboxylate salts with bases. The hydroxyl group can be displaced to form acyl chlorides (using reagents like thionyl chloride), which are highly reactive intermediates for creating amides and other esters. It can also undergo esterification with alcohols under acidic conditions to regenerate an ester. quora.com

The choice between using the ester or the carboxylic acid in a synthesis depends on the desired subsequent transformations, as each functional group offers a unique set of synthetic possibilities.

| Compound Comparison | Key Structural Difference | Impact on Reactivity | Common Reactions |

| vs. Ethyl 4-bromo-3-(bromomethyl)benzoate | Additional benzylic bromine | Introduces a highly reactive site for nucleophilic substitution, distinct from the aryl bromide. | Nucleophilic Substitution (benzylic Br), Cross-Coupling (aryl Br) |

| vs. Ethyl 3-bromo-4-methylbenzoate | Positional isomerism of Br and CH₃ | Alters electronic and steric environment, affecting regioselectivity of further substitution and kinetics of cross-coupling. | Cross-Coupling, Electrophilic Aromatic Substitution |

| vs. Mthis compound | Methyl vs. Ethyl ester | Reduced steric hindrance at the ester; alters rates of hydrolysis and other ester-based reactions. | Suzuki Coupling, Hydrolysis, Reduction |

| vs. 4-Bromo-3-methylbenzoic Acid | Carboxylic acid vs. Ethyl ester | Acidic proton allows salt formation; -OH group can be converted to acyl chloride for amidation/esterification. quora.com | Acyl Chloride Formation, Esterification, Salt Formation |

Influence of Halogen Substitution Patterns on Reaction Pathways

The specific arrangement of substituents on the benzene (B151609) ring of this compound dictates its reactivity towards further modification, particularly in electrophilic aromatic substitution. The outcome of such reactions is governed by the cumulative electronic and steric effects of the existing groups: the ethyl ester, the bromine atom, and the methyl group.

Ethyl Ester (-COOEt): This group is electron-withdrawing and acts as a meta-director. It deactivates the ring towards electrophilic attack, making substitution less favorable than on an unsubstituted benzene ring. study.com

Bromine (-Br): As a halogen, bromine is also deactivating due to its inductive electron-withdrawing effect. However, due to resonance, it is an ortho-, para-director. study.com

Methyl (-CH₃): This alkyl group is electron-donating and activating, directing incoming electrophiles to the ortho and para positions.

In this compound, the substituents are located at positions 1 (ester), 3 (methyl), and 4 (bromo). The remaining open positions for substitution are C2, C5, and C6. The directing influences of the existing groups create a complex reactivity landscape. For instance, the C6 position is ortho to the ester, meta to the methyl, and meta to the bromo group. The C2 position is also ortho to the ester but is sterically hindered between the ester and methyl groups. The C5 position is meta to the ester, ortho to the bromo, and para to the methyl group, making it a likely target for electrophilic attack due to the reinforcing ortho-, para-directing effects of the activating methyl and the deactivating bromo groups. This highlights how the specific substitution pattern is critical for predicting the outcome of subsequent reaction pathways.

Impact of Ester Group Modifications on Synthetic Utility

Modifying the ester group, for example, by using a methyl, ethyl, or a more complex alkyl group, is a strategic tool in organic synthesis to fine-tune the properties of an intermediate like this compound.

The choice of ester group impacts several factors:

Reaction Kinetics: As discussed, the steric bulk of the alkyl group can influence the rate of reactions at the carbonyl center, such as hydrolysis or reduction. A bulkier ester (e.g., tert-butyl) might be more resistant to hydrolysis, serving as a protecting group that can be removed under specific conditions.

Physical Properties: The nature of the ester group affects the molecule's polarity, solubility, and crystallinity. Changing from a methyl to an ethyl or longer alkyl ester can alter its solubility in different organic solvents, which is a critical parameter for reaction setup and product purification.

Metabolic Stability: In medicinal chemistry, ester groups are often used in prodrugs to improve bioavailability. The rate of in vivo hydrolysis by esterase enzymes is highly dependent on the structure of the ester. Simple methyl and ethyl esters are often rapidly cleaved, while bulkier or more complex esters may exhibit greater stability, allowing for controlled release of the active carboxylic acid. nih.gov

Therefore, the modification of the ester group is not a trivial change but a deliberate choice made by chemists to optimize a molecule's performance for a specific synthetic step or a desired biological application.

Correlations Between Substituent Electronic and Steric Properties and Reactivity

The reactivity of aromatic compounds like this compound is profoundly influenced by the nature and position of substituents on the benzene ring. The interplay of electronic and steric effects governs the rate and mechanism of chemical reactions involving the ester functional group. Quantitative structure-activity relationships (QSAR) have been developed to correlate these properties with chemical reactivity, most notably through linear free-energy relationships (LFERs) such as the Hammett and Taft equations. walisongo.ac.idemerginginvestigators.orgwikipedia.org

Electronic Effects and the Hammett Equation

The Hammett equation is a fundamental tool for quantifying the influence of meta- and para-substituents on the reactivity of the functional group on an aromatic ring. libretexts.org It empirically separates the contribution of the substituent and the reaction type into distinct parameters. walisongo.ac.id The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted benzene derivative. walisongo.ac.id

k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., ethyl benzoate). walisongo.ac.id

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect (both inductive and resonance) of that group. walisongo.ac.idlibretexts.org

ρ (rho) is the reaction constant, which is characteristic of a given reaction and its conditions (e.g., solvent, temperature), but independent of the substituent. It measures the sensitivity of the reaction to the electronic effects of the substituents. walisongo.ac.id

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), which corresponds to a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (EDGs), indicating the development of a positive charge in the transition state. viu.ca The reference reaction for defining σ values is the dissociation of substituted benzoic acids in water at 25°C, for which ρ is defined as +1. walisongo.ac.id

The electronic properties of various substituents can be quantified by their Hammett σ constants. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Interactive Table: Hammett Substituent Constants (σ) for Selected Groups Select a substituent from the dropdown to see its para (σp) and meta (σm) values, which indicate its electronic effect.

| Substituent | σp | σm | Electronic Effect |

| -NO₂ | 0.78 | 0.71 | Strongly Electron-Withdrawing |

| -Br | 0.23 | 0.39 | Electron-Withdrawing |

| -Cl | 0.23 | 0.37 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.07 | Electron-Donating |

| -OCH₃ | -0.27 | 0.12 | Electron-Donating (para), Withdrawing (meta) |

Data compiled from various sources on Hammett constants.

For this compound, the bromo group at the para position is electron-withdrawing (σp = +0.23), while the methyl group at the meta position is weakly electron-donating (σm = -0.07). These opposing electronic influences modulate the electrophilicity of the carbonyl carbon in the ester group.

Studies on the alkaline hydrolysis of substituted ethyl benzoates demonstrate a clear linear correlation between the logarithm of the rate constants and the Hammett σ constants for meta and para substituents. libretexts.org For instance, the presence of a nitro group (a strong EWG) increases the rate of hydrolysis, whereas methyl and methoxy (B1213986) groups (EDGs) decrease the rate compared to ethyl benzoate itself. libretexts.org This is consistent with a reaction mechanism where a negative charge develops in the transition state during the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. viu.casemanticscholar.org The positive ρ value observed for this reaction (typically between +1.8 and +2.5) confirms that the transition state is stabilized by electron-withdrawing substituents. walisongo.ac.id

Steric Effects and the Taft Equation

The Hammett equation is generally not applicable to ortho-substituted systems because steric interactions between the substituent and the reaction center can significantly affect the reaction rate, in addition to electronic effects. libretexts.orgresearchgate.net To address this, the Taft equation was developed as an extension that separates and quantifies both electronic (polar) and steric effects. wikipedia.orguniroma1.it

The Taft equation is given by:

log(k/kₛ) = ρσ + δEₛ

Where:

k is the rate of the substituted reaction and kₛ is the rate of the reference reaction (often with a methyl group). wikipedia.org

σ * is the polar substituent constant, which quantifies only the inductive and field electronic effects of the substituent. wikipedia.org

ρ * is the reaction constant measuring the sensitivity of the reaction to polar effects. wikipedia.org

Eₛ is the steric substituent constant, which is a measure of the steric bulk of the substituent. wikipedia.org

δ is the reaction constant measuring the sensitivity of the reaction to steric effects. wikipedia.org

The steric parameter, Eₛ, is typically determined from the rates of acid-catalyzed hydrolysis of esters, a reaction that is sensitive to steric hindrance but relatively insensitive to the electronic effects of substituents. uniroma1.it More negative Eₛ values indicate greater steric hindrance.

Interactive Table: Taft Steric Substituent Constants (Eₛ) for Selected Groups Select a substituent from the dropdown to see its Taft steric constant (Eₛ), which indicates its relative steric bulk.

| Substituent | Eₛ |

| -H | 1.24 |

| -CH₃ | 0.00 |

| -CH₂CH₃ | -0.07 |

| -CH(CH₃)₂ | -0.47 |

| -C(CH₃)₃ | -1.54 |

| -Br | -0.05 |

Data compiled from various sources on Taft constants.

In the case of this compound, the methyl group is in the ortho position relative to the ester group. This ortho-methyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in Quantitative analyses of the "ortho effect" have shown that it can be broken down into inductive, resonance, and steric components. researchgate.net For reactions like the alkaline hydrolysis of ortho-substituted benzoates, the rate is influenced by a combination of the electron-donating nature of the methyl group, which deactivates the carbonyl group toward nucleophilic attack, and the steric hindrance it presents, which further slows the reaction. researchgate.netncert.nic.in The steric interaction can decrease the electron density at the carbonyl oxygen. researchgate.net Research on the hydrolysis of substituted phenyl benzoates has successfully correlated reaction rates using a modified Hammett-Taft approach that includes terms for inductive, resonance, and steric effects for ortho substituents. researchgate.net This highlights the necessity of considering both electronic and steric factors to accurately predict the reactivity of compounds like this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Academic Contributions

Ethyl 4-bromo-3-methylbenzoate has established itself as a versatile and valuable building block in organic synthesis. chemshuttle.com Its academic significance stems from the strategic placement of three distinct functional groups—an ethyl ester, a bromo substituent, and a methyl group—on an aromatic ring. This unique arrangement provides a platform for a wide range of chemical transformations, allowing chemists to construct complex molecular architectures.

Key research has demonstrated its utility as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The reactivity of the bromine atom is a focal point of its chemistry, readily participating in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular libraries for drug discovery.

Furthermore, the ester and methyl groups offer additional sites for modification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a benzyl (B1604629) alcohol, while the methyl group can be oxidized. This trifecta of reactivity makes it an indispensable tool for synthetic chemists aiming to fine-tune molecular properties. Research has also explored its application in materials science for the creation of specialty polymers and resins.

Emerging Research Frontiers and Unexplored Reactivity

While the participation of the bromo group in cross-coupling reactions is well-documented, emerging research frontiers are beginning to explore more nuanced aspects of this compound's reactivity. The interplay between the ortho-methyl group and the para-bromo substituent may offer opportunities for regioselective transformations that have yet to be fully exploited. The steric and electronic effects of the methyl group could be leveraged to control the outcome of reactions at the bromine site or adjacent positions on the aromatic ring.

An area of largely unexplored reactivity involves the selective activation of C-H bonds on the aromatic ring or the methyl group. Modern catalytic systems could potentially enable direct functionalization, bypassing traditional multi-step sequences. For instance, developing methods for the direct, late-stage introduction of other functional groups without disturbing the existing bromo or ester moieties would significantly enhance the compound's synthetic value. Furthermore, the potential for this compound to engage in photoredox catalysis or electrochemical synthesis remains an open and promising field of investigation.

Potential for Novel Synthetic Transformations and Methodologies

The structure of this compound is ripe for the development of novel synthetic methodologies. Future research could focus on designing innovative one-pot, multi-component reactions where the bromo, methyl, and ester functionalities react in a programmed sequence. This would streamline the synthesis of complex target molecules, improving efficiency and reducing waste.

There is significant potential in developing new catalytic systems that are specifically tailored to the unique electronic and steric environment of this substrate. For example, designing ligands for palladium or other transition metals that enhance the efficiency and selectivity of cross-coupling reactions in the presence of the adjacent methyl group could overcome existing limitations. Moreover, exploring enzymatic or chemoenzymatic transformations could offer highly selective and environmentally benign methods for modifying the ester or methyl groups. The development of continuous flow processes for the synthesis and subsequent transformation of this compound could also offer advantages in terms of scalability, safety, and process control.

Advanced Applications in Chemical Biology and Advanced Materials Development

The utility of this compound as a scaffold extends beyond traditional organic synthesis into more specialized fields. In chemical biology, it can serve as a core structure for the development of chemical probes and tool compounds to investigate biological processes. The bromo-handle allows for the attachment of reporter tags, affinity labels, or photo-cross-linking groups after an initial biological screening, facilitating target identification and mechanism-of-action studies.

In the realm of advanced materials, this compound is a promising precursor for the synthesis of novel functional materials. Its rigid aromatic core can be incorporated into polymers to enhance thermal stability and confer specific electronic properties. By functionalizing the bromo-position with various organic electronic moieties through cross-coupling reactions, researchers can develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The potential to create well-defined oligomers and polymers with tailored optoelectronic properties makes this a fertile ground for future materials science research.

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-3-methylbenzoate, and how can reaction parameters be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via bromination of a precursor ester. For example, bromination using N-bromosuccinimide (NBS) in an organic solvent (e.g., CCl₄) at 40–60°C under controlled conditions can introduce the bromine substituent at the desired position . Optimization involves adjusting reaction time, stoichiometry of brominating agents, and temperature to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity. Monitoring by TLC and NMR ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, bromine at C4) via characteristic splitting patterns and coupling constants. The ethyl ester group shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and angles, confirming regioselectivity of bromination. SHELX software is robust for small-molecule refinement, even with twinned data .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.0) and isotopic patterns for bromine .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group or debromination. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Safety : Use impervious nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential volatility .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of Ethyl 3-methylbenzoate precursors be addressed?

Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. For Ethyl 3-methylbenzoate, the methyl group at C3 directs electrophilic bromination to the para position (C4) via steric hindrance and electron-donating effects. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive bromination with controlled reagent ratios (e.g., 1.0–1.2 equiv. Br₂) ensures minimal ortho-substitution .

Q. What computational approaches are effective in predicting the reactivity and solvent interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates reaction pathways for bromination, including transition states and activation energies. Solvent effects (e.g., polarity of ethyl acetate) are modeled using continuum solvation models (SMD) .

- Molecular Dynamics (MD) : Simulates solute-solvent interactions to optimize reaction media. For example, ethyl lactate’s hydrogen-bonding capacity (studied via MD) can inform solvent selection for recrystallization .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

- Impurity Analysis : Compare experimental NMR with predicted spectra (via tools like ACD/Labs) to identify byproducts (e.g., residual starting material or di-brominated isomers).

- 2D NMR Techniques : HSQC and HMBC correlations distinguish overlapping signals, confirming connectivity between bromine and the aromatic ring .

- X-ray Refinement : Resolve ambiguities in substituent positions using SHELXL’s dual-space algorithms, especially for crystals with twinning .

Q. What methodologies are employed to assess the pharmacological potential of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling (e.g., IL-6/TNF-α ELISA). Derivatives are synthesized by modifying the ester group (e.g., hydrolysis to carboxylic acid) to enhance bioavailability .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, amino) at C4 or C5 and correlate with IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.